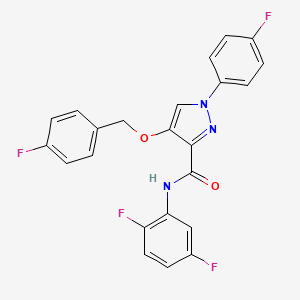

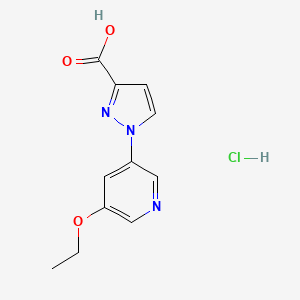

![molecular formula C15H18N2O5 B2557775 N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-methoxyacetamide CAS No. 955227-57-3](/img/structure/B2557775.png)

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-methoxyacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-methoxyacetamide” is a compound that incorporates a benzo[d][1,3]dioxol-5-yl moiety . This structural motif is found in a variety of compounds with significant pharmaceutical and biological applications .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties were synthesized via a Pd-catalyzed C-N cross-coupling .

Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, diselenide was transformed into various synthetically important unsymmetrical monoselenides by cleavage of the Se–Se bond with sodium borohydride or rongalite followed by addition of suitable electrophiles .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the molecular descriptors like TPSA Pka, number of hydrogen bond acceptors and donors were studied .

Applications De Recherche Scientifique

Anticancer Activity

The benzo[d][1,3]dioxol-5-yl moiety is a significant pharmacophore in medicinal chemistry, particularly in anticancer drug design. Research has shown that compounds bearing this moiety, including our subject compound, have been synthesized and evaluated for their anticancer activity against various cancer cell lines . For instance, indoles with the benzo[d][1,3]dioxol-5-yl group have been designed to target microtubules, which are crucial for cell division, thereby causing cell cycle arrest and apoptosis in cancer cells .

Drug Design and Synthesis

The compound’s structure is conducive to modifications that can enhance its interaction with biological targets. It serves as a template for the design and synthesis of new molecules with potential anticancer properties. The Pd-catalyzed C-N cross-coupling method is a common approach used to synthesize such derivatives, allowing for the exploration of structure-activity relationships and the optimization of anticancer agents .

Molecular Property Prediction

In silico studies, including Quantitative Structure-Activity Relationship (QSAR) analyses, are vital for predicting the molecular properties of new drugs. The compound can be used to design derivatives with improved bioavailability and drug-likeness, adhering to Lipinski’s rule of five, which predicts good oral bioavailability in humans .

Pharmacodynamics and Pharmacokinetics

The compound’s structure allows for the prediction and study of its pharmacodynamic (what the drug does to the body) and pharmacokinetic (what the body does to the drug) properties. This includes absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for understanding the drug’s behavior in the human body .

Antimicrobial and Antiviral Research

Derivatives of the compound may exhibit antimicrobial and antiviral activities. The benzo[d][1,3]dioxol-5-yl group has been associated with these properties in other compounds, suggesting potential applications in the treatment of infectious diseases .

Neuropharmacology

Compounds with the benzo[d][1,3]dioxol-5-yl moiety have been explored for their neuropharmacological effects. They may interact with neural receptors or enzymes, influencing neurotransmitter levels and offering potential treatments for neurological disorders .

Anti-inflammatory and Analgesic Research

The structural features of the compound suggest potential anti-inflammatory and analgesic activities. By modulating the production of inflammatory mediators or interacting with pain receptors, derivatives of this compound could be developed into new medications for managing pain and inflammation .

Enzyme Inhibition

The compound may serve as an inhibitor for specific enzymes involved in disease processes. By binding to the active site or allosteric sites of enzymes, it can modulate their activity, which is a common approach in drug development for various diseases .

Mécanisme D'action

While the exact mechanism of action for this compound is not available, similar compounds have shown various biological activities. For instance, a novel auxin receptor agonist had a remarkable promotive effect on root growth in both Arabidopsis thaliana and Oryza sativa through the enhancement of root-related signaling responses .

Orientations Futures

Propriétés

IUPAC Name |

N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-2-methoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O5/c1-20-8-14(18)16-6-10-4-15(19)17(7-10)11-2-3-12-13(5-11)22-9-21-12/h2-3,5,10H,4,6-9H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANOBAJQYPMSPJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NCC1CC(=O)N(C1)C2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-methoxyacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

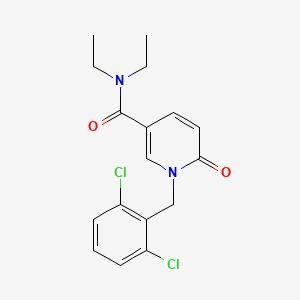

![N-(1-cyanocyclohexyl)-2-[3-[4-(difluoromethoxy)phenyl]-4-oxoquinazolin-2-yl]sulfanylpropanamide](/img/structure/B2557692.png)

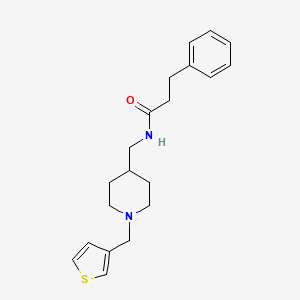

![N-(4-acetylphenyl)-2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2557696.png)

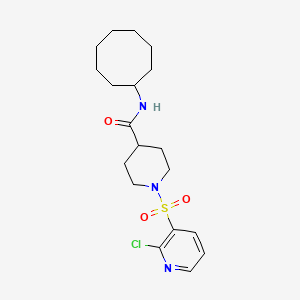

![8-Oxa-1-azaspiro[5.5]undecane](/img/structure/B2557698.png)

![4-Chloro-7-fluoro-9H-pyrimido[4,5-b]indole](/img/structure/B2557700.png)

![5-[(2-chloro-4-nitrophenoxy)methyl]-1,3-dimethyl-1H-pyrazole](/img/structure/B2557703.png)

![2-Methyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]propane-1-sulfonamide](/img/structure/B2557706.png)

![6-Tert-butyl-2-[1-(3,4-dimethylbenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2557708.png)

![1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-phenylthiazole-4-carboxylate](/img/structure/B2557712.png)

![4-[3-(4-Fluorophenoxy)benzoyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2557714.png)